What is the chemical structure of Abietyl alcohol?
What is the chemical structure of Abietyl alcohol?
An In-depth Technical Guide to Abietyl Alcohol
Introduction
Abietyl alcohol, a diterpenoid alcohol, is a significant derivative of abietic acid, a primary component of rosin.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and characterization methods. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Abietyl alcohol's unique structure, derived from the abietane skeleton, makes it a valuable precursor in the synthesis of various complex molecules and polymers.[1]
Chemical Structure and Identification
Abietyl alcohol is classified as an abietane diterpenoid.[3][4] Its structure features the characteristic tricyclic hydrophenanthrene core of abietane, with two double bonds at positions C-7 and C-13 and a primary alcohol group at C-18.[3] The IUPAC name for Abietyl alcohol is [(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanol.[3][5]
Key identifiers for Abietyl alcohol are listed below:
Physicochemical Properties
Abietyl alcohol is typically a pale yellow powder or a colorless, viscous liquid.[5][10] A summary of its key quantitative physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Weight | 288.47 g/mol | [7] |
| Appearance | Pale yellow powder | [10] |
| Boiling Point | 398-400 °C @ 760 mmHg (est.) | [10] |
| Flash Point | 141.7 °C (est.) | [10] |
| Water Solubility | 0.2204 mg/L @ 25 °C (est.) | [10] |
| Solubility in Ethanol | 90.05 g/L @ 25 °C | [6] |
| Solubility in Methanol | 36.59 g/L @ 25 °C | [6] |
| logP (o/w) | 4.9 - 6.394 (est.) | [6][8][10] |
| Vapor Pressure | 0.0001 hPa @ 20 °C (est.) | [6] |
Synthesis and Purification
The primary route for obtaining Abietyl alcohol involves the extraction and subsequent chemical modification of abietic acid from pine resin.[1] The overall workflow is depicted in the diagram below.
Caption: Synthesis and Purification Workflow for Abietyl Alcohol.
Experimental Protocols
4.1.1 Chemoselective Reduction of Abietic Acid
The synthesis of Abietyl alcohol from abietic acid is most effectively achieved through the chemoselective reduction of the carboxylic acid group.[1] Lithium Aluminum Hydride (LiAlH₄) is a powerful and commonly used reducing agent for this transformation.[1]
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Objective : To reduce the carboxylic acid moiety of abietic acid to a primary alcohol.
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Materials :
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Abietic acid
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Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid or saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
-
Methodology :
-
In a dry, nitrogen-purged round-bottom flask, a solution of abietic acid in an anhydrous solvent (e.g., THF) is prepared.
-
The flask is cooled in an ice bath.
-
A solution or slurry of LiAlH₄ in the same anhydrous solvent is slowly added to the abietic acid solution via a dropping funnel with continuous stirring. The reaction is exothermic.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water. Alternatively, a 10% sulfuric acid solution can be used for the workup.
-
The resulting precipitate (aluminum salts) is filtered off.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield crude Abietyl alcohol.
-
4.1.2 Purification by Column Chromatography
Crude Abietyl alcohol is purified to remove unreacted starting material and byproducts using chromatographic techniques.[1]
-
Objective : To isolate pure Abietyl alcohol from the crude reaction mixture.
-
Materials :
-
Crude Abietyl alcohol
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Silica gel (60-120 mesh) for column chromatography
-
Solvent system (e.g., a gradient of ethyl acetate in hexane)
-
Chromatography column, collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
-
Methodology :
-
A slurry of silica gel in the initial, non-polar eluent (e.g., hexane) is prepared and packed into a chromatography column.
-
The crude Abietyl alcohol is dissolved in a minimal amount of the non-polar eluent and loaded onto the top of the silica gel column.
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The column is eluted with a solvent system of gradually increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Fractions are collected in separate tubes.
-
The composition of each fraction is monitored by TLC to identify the fractions containing the pure product.
-
Fractions containing pure Abietyl alcohol are combined.
-
The solvent is removed under reduced pressure to yield purified Abietyl alcohol. Further purification can be achieved by crystallization if necessary.[1]
-
Spectroscopic Characterization
The structural confirmation and purity assessment of synthesized Abietyl alcohol and its derivatives are performed using a combination of spectroscopic methods.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. A study on abietic acid derivatives reported recording NMR spectra on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[11]
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Fourier Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the presence of key functional groups. The spectrum of Abietyl alcohol would show a characteristic broad absorption for the hydroxyl (-OH) group around 3200-3600 cm⁻¹ and C-O stretching around 1000-1200 cm⁻¹.
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Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to confirm the molecular weight (288.47 g/mol ) and fragmentation pattern of the compound, which aids in structural elucidation and purity verification.[1]
The relationship between these characterization techniques is illustrated in the diagram below.
Caption: Analytical Workflow for Characterization of Abietyl Alcohol.
References
- 1. Abietyl alcohol | 666-84-2 | Benchchem [benchchem.com]
- 2. deascal.com [deascal.com]
- 3. Abietinol | C20H32O | CID 443474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. Buy Abietyl alcohol | 666-84-2 [smolecule.com]
- 6. scent.vn [scent.vn]
- 7. GSRS [precision.fda.gov]
- 8. Abietyl alcohol | SIELC Technologies [sielc.com]
- 9. PubChemLite - Abietyl alcohol (C20H32O) [pubchemlite.lcsb.uni.lu]
- 10. abietyl alcohol, 666-84-2 [thegoodscentscompany.com]
- 11. uv.es [uv.es]
